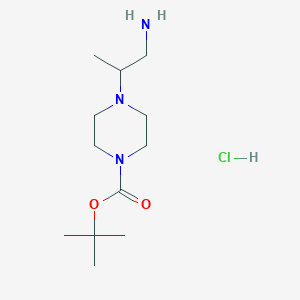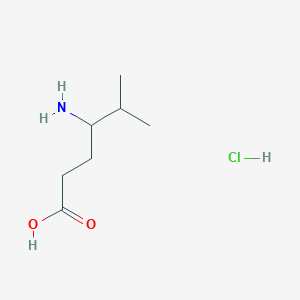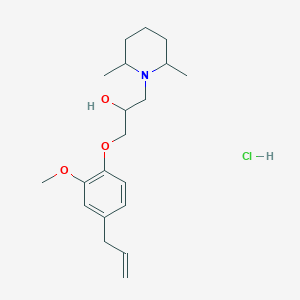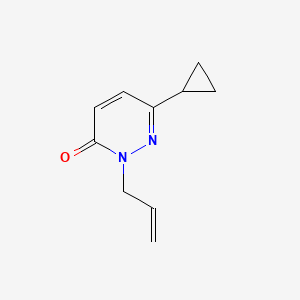![molecular formula C25H30N4O3S B2894524 N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-02-6](/img/structure/B2894524.png)
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Synthesis in Azacyclic Derivatives
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide and similar compounds have been explored for their role in the oxidative synthesis of azacyclic derivatives. These substances serve as intermediates in the synthesis of complex bioactive materials, highlighting their significance in medicinal chemistry and pharmaceutical research. For instance, oxidative methods using hypervalent iodine species and electrochemical generation from iodobenzene have been examined to enhance the efficacy of synthesizing azacyclic derivatives, as demonstrated in the work of Amano and Nishiyama (2006) (Amano & Nishiyama, 2006).
Potential Antipsychotic Agents
Compounds structurally related to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide have been studied for their potential as antipsychotic agents. For example, research by Wise et al. (1985) investigated a series of triazaspirodecanones, highlighting their promising profiles in biochemical and behavioral pharmacological models indicative of antipsychotic efficacy (Wise et al., 1985).
Copper-Catalyzed Oxidative Cyclization
The use of copper-catalyzed oxidative ipso-cyclization in the synthesis of azaspiro derivatives, including compounds similar to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, is another significant application. Qian et al. (2015) developed a method involving copper(II) chloride and molecular oxygen, demonstrating an efficient and cost-effective strategy for the synthesis of these compounds (Qian et al., 2015).
Photomediated Spirocyclization
Another notable application is in photomediated spirocyclization processes. Yang et al. (2022) explored a metal- and oxidant-free approach to produce azaspiro derivatives through a process that constructs C-C and C-I bonds, highlighting an environmentally friendly method for synthesizing such compounds (Yang et al., 2022).
Corrosion Inhibition
The compound and its derivatives have also been examined for their potential in corrosion control. Research by Bentiss et al. (2009) on similar compounds demonstrated their efficacy as corrosion inhibitors in acidic environments, revealing another practical application outside of pharmaceutical research (Bentiss et al., 2009).
Propriétés
IUPAC Name |
N,2-bis(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-17-33-23-22(18-5-9-20(31-2)10-6-18)27-25(28-23)13-15-29(16-14-25)24(30)26-19-7-11-21(32-3)12-8-19/h5-12H,4,13-17H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMNDNJUWYIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)


![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)

![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)


![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)


![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2894464.png)